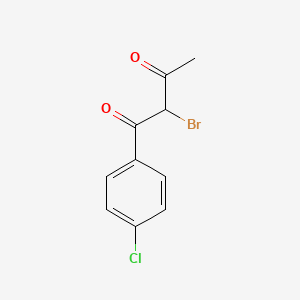
2-Bromo-1-(4-chlorophenyl)butane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(4-chlorophenyl)butane-1,3-dione is an organic compound that features both bromine and chlorine atoms attached to a butane-1,3-dione backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-chlorophenyl)butane-1,3-dione typically involves the bromination of 1-(4-chlorophenyl)butane-1,3-dione. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining precise control over reaction parameters such as temperature, concentration, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-(4-chlorophenyl)butane-1,3-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of hydroxyl derivatives.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or ketones depending on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products
Hydroxyl Derivatives: Formed via nucleophilic substitution.
Alcohols and Alkanes: Formed via reduction.
Carboxylic Acids and Ketones: Formed via oxidation.
Applications De Recherche Scientifique
2-Bromo-1-(4-chlorophenyl)butane-1,3-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(4-chlorophenyl)butane-1,3-dione involves its interaction with nucleophiles and electrophiles. The bromine and chlorine atoms make the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2-Bromo-1-(4-chlorophenyl)butane-1,3-dione is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This combination imparts distinct reactivity and properties compared to other similar compounds, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
90766-27-1 |
|---|---|
Formule moléculaire |
C10H8BrClO2 |
Poids moléculaire |
275.52 g/mol |
Nom IUPAC |
2-bromo-1-(4-chlorophenyl)butane-1,3-dione |
InChI |
InChI=1S/C10H8BrClO2/c1-6(13)9(11)10(14)7-2-4-8(12)5-3-7/h2-5,9H,1H3 |
Clé InChI |
XHWBOEUFPAPDRS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C(=O)C1=CC=C(C=C1)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


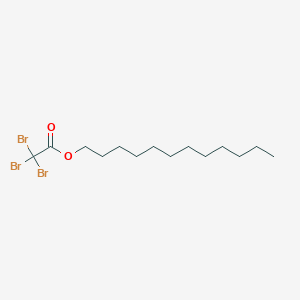
![[3-(Acetyloxy)-5-oxoheptane-1,7-diyl]di(benzene-4,1,2-triyl) tetraacetate](/img/structure/B14353602.png)
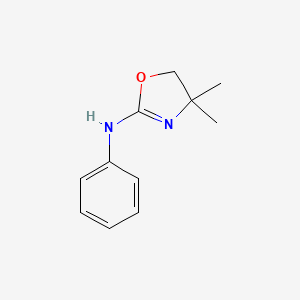
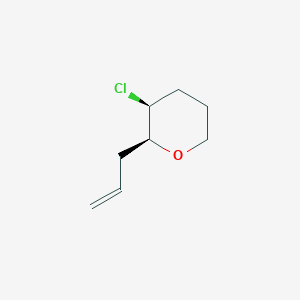
![5-Bromo-4-[(oxiran-2-yl)methyl]-2H-1,3-benzodioxole](/img/structure/B14353609.png)
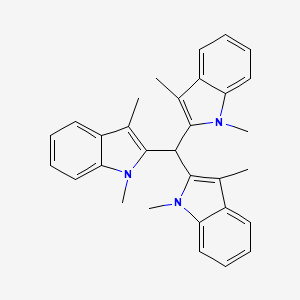
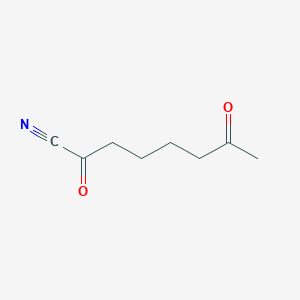
![2,2'-[Ethane-1,2-diylbis(butylazanediyl)]dibenzoic acid](/img/structure/B14353624.png)
![L-Proline, 1-[N-[4-(benzoylamino)-3-oxo-5-phenylpentyl]-L-alanyl]-, (S)-](/img/structure/B14353627.png)
![(1-Azabicyclo[2.2.2]octan-2-yl)(morpholin-4-yl)methanone](/img/structure/B14353640.png)
![1-[4-(Benzyloxy)cyclohexyl]-2-diazonioethen-1-olate](/img/structure/B14353650.png)
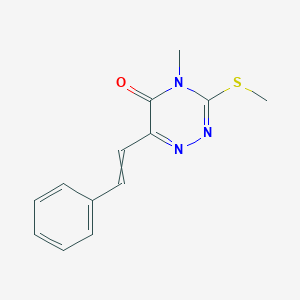
![N-[[4-[Bis(2-chloroethyl)amino]phenyl]methylideneamino]-7-chloro-quino lin-4-amine](/img/structure/B14353667.png)

